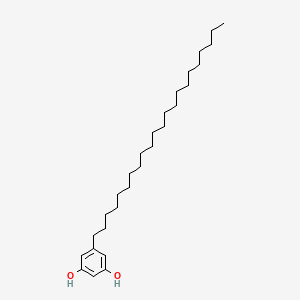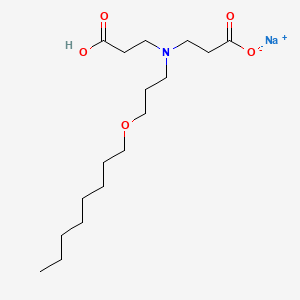
beta-Alanine, N-(2-carboxyethyl)-N-(3-(octyloxy)propyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt: is a synthetic compound that belongs to the class of beta-alanine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine and other necessary reagents such as 2-carboxyethyl and 3-(octyloxy)propyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the monosodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: The compound can be used in studies related to enzyme activity and metabolic pathways.
Drug Development: It may be investigated for its potential therapeutic effects and as a drug candidate.
Medicine
Pharmacology: Research may focus on the pharmacokinetics and pharmacodynamics of the compound.
Clinical Trials: The compound could be evaluated in clinical trials for its efficacy and safety in treating specific conditions.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Agriculture: It could be used in the formulation of agrochemicals and fertilizers.
Mechanism of Action
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine Derivatives: Other beta-alanine derivatives may include compounds with different substituents on the beta-alanine backbone.
Amino Acid Derivatives: Compounds derived from other amino acids, such as glycine or lysine, may have similar properties.
Uniqueness
Functional Groups: The presence of the 2-carboxyethyl and 3-(octyloxy)propyl groups makes this compound unique compared to other beta-alanine derivatives.
Applications: Its specific applications in various fields may differ from those of similar compounds, highlighting its versatility and potential.
Properties
CAS No. |
64972-18-5 |
|---|---|
Molecular Formula |
C17H32NNaO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
sodium;3-[2-carboxyethyl(3-octoxypropyl)amino]propanoate |
InChI |
InChI=1S/C17H33NO5.Na/c1-2-3-4-5-6-7-14-23-15-8-11-18(12-9-16(19)20)13-10-17(21)22;/h2-15H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI Key |
ZPJJVFJYFYBWMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


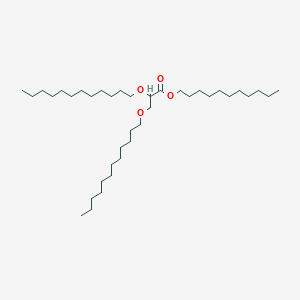
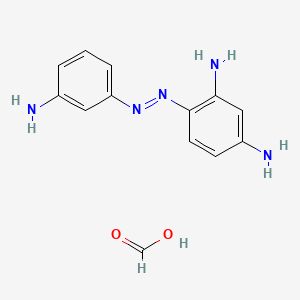
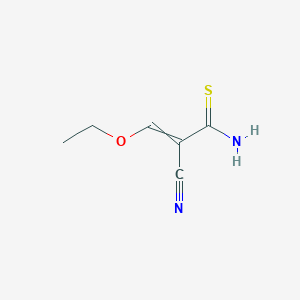

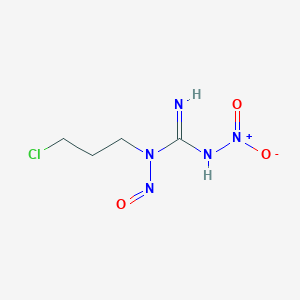

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
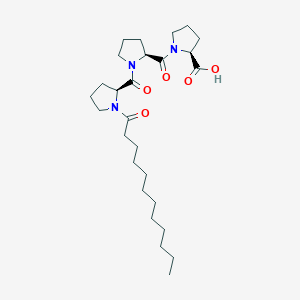
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
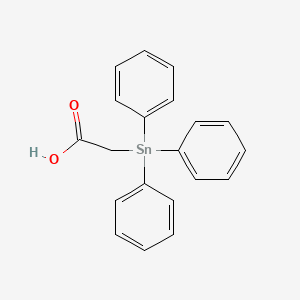
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
